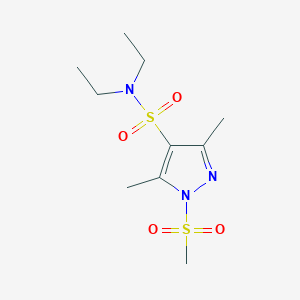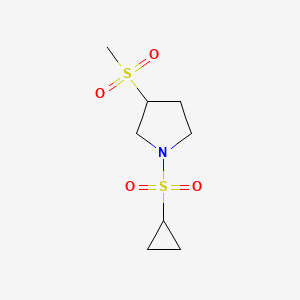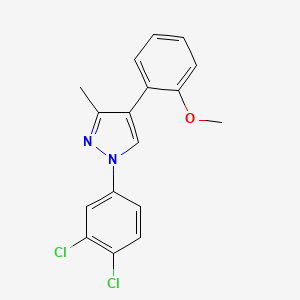![molecular formula C15H16N2O5S2 B2434154 N-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-sulfonamid CAS No. 1448079-09-1](/img/structure/B2434154.png)
N-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C15H16N2O5S2 and its molecular weight is 368.42. The purity is usually 95%.
BenchChem offers high-quality N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften: Moleküle, die das Thiophenringsystem enthalten, weisen vielversprechende Antitumor-Eigenschaften auf. Forscher haben Derivate von Thiophen auf ihre Fähigkeit untersucht, das Wachstum und die Metastasierung von Krebszellen zu hemmen . Weitere Studien könnten die spezifischen Wirkmechanismen untersuchen und diese Verbindungen für gezielte Therapien optimieren.
Entzündungshemmende Mittel: Thiophen-basierte Verbindungen haben entzündungshemmende Wirkungen gezeigt. Diese Moleküle können entzündliche Signalwege modulieren, was sie für Erkrankungen wie rheumatoide Arthritis, entzündliche Darmerkrankungen und andere entzündliche Störungen relevant macht .
Antibakterielle Aktivität: Thiophenderivate besitzen auch antimikrobielle Eigenschaften. Forscher haben ihre Wirksamkeit gegen Bakterien, Pilze und andere Krankheitserreger untersucht. Diese Verbindungen könnten potenziell als neuartige Antibiotika oder Antimykotika dienen .
Organische Halbleiter und Elektronik: Thiophen-vermittelte Moleküle spielen eine entscheidende Rolle in der organischen Elektronik. Sie werden in organischen Feldeffekttransistoren (OFETs), organischen Leuchtdioden (OLEDs) und anderen elektronischen Geräten verwendet. Ihre einzigartigen elektronischen Eigenschaften machen sie wertvoll für die Entwicklung effizienter und flexibler elektronischer Komponenten .
Materialwissenschaft und Korrosionsinhibition
Thiophenderivate finden Anwendungen in der Materialwissenschaft:
Korrosionsinhibitoren: Thiophenderivate werden in der Industriechemie als Korrosionsinhibitoren eingesetzt. Ihre Fähigkeit, Metalle vor Korrosion zu schützen, macht sie für verschiedene Anwendungen wertvoll, darunter Beschichtungen, Pipelines und Metallstrukturen .
Organische Photovoltaik: Thiophen-basierte Materialien wurden für die Verwendung in organischen Solarzellen untersucht. Ihre Lichtabsorptionseigenschaften und Ladungstransportfähigkeiten machen sie für Anwendungen in der erneuerbaren Energie relevant .
Katalyse: Forscher könnten die katalytischen Eigenschaften von Thiophenderivaten untersuchen. Diese Verbindungen könnten als Katalysatoren in verschiedenen chemischen Reaktionen dienen, darunter Kreuzkupplungsreaktionen und asymmetrische Synthese .
Bioaktive Liganden: Aufgrund ihrer vielfältigen pharmakologischen Eigenschaften könnten Thiophenderivate weiter als bioaktive Liganden untersucht werden. Das Verständnis ihrer Wechselwirkungen mit biologischen Zielstrukturen könnte zur Entwicklung neuer Medikamente oder Therapeutika führen .
Zusammenfassend lässt sich sagen, dass die Verbindung „N-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-sulfonamid“ vielversprechend in mehreren wissenschaftlichen Bereichen ist. Ihre einzigartige Struktur und ihre potenziellen biologischen Wirkungen rechtfertigen weitere Untersuchungen in der Arzneimittelentwicklung, Materialwissenschaft und Elektronik. Forscher können ihre Anwendungen in Antitumortherapien, entzündungshemmenden Behandlungen und darüber hinaus untersuchen .
Für detailliertere Informationen können Sie die in den nachstehenden Referenzen zitierte wissenschaftliche Literatur konsultieren:
- Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Mehr lesen
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-17-11-9-10(4-5-13(11)22-15(17)19)24(20,21)16-7-6-12(18)14-3-2-8-23-14/h2-5,8-9,12,16,18H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIWRYONDDRXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC(C3=CC=CS3)O)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amino}-4-phenylbutanoate](/img/structure/B2434072.png)
![1-[(furan-2-yl)methyl]-5-phenyl-2-(propan-2-ylsulfanyl)-1H-imidazole](/img/structure/B2434075.png)
![N-{2-[1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2434076.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2434077.png)
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/new.no-structure.jpg)


![8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2434083.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2434084.png)

![N-(3,4-dimethoxyphenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2434088.png)

![2-amino-N-(3-ethoxypropyl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2434091.png)
![3-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2434094.png)
